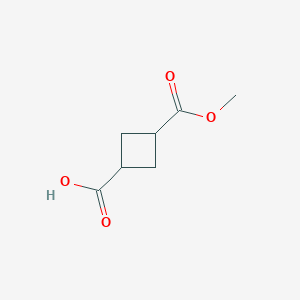

3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is 158.05790880 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycarbonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAHGOJIRQOMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653860, DTXSID901269698 | |

| Record name | 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl cis-1,3-cyclobutanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116569-00-7, 142733-61-7, 1401103-71-6 | |

| Record name | 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl cis-1,3-cyclobutanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is increasingly reliant on the development of novel molecular scaffolds that offer precise control over the three-dimensional arrangement of pharmacophoric elements. Among these, strained ring systems have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to bioactive molecules. Cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a disubstituted cyclobutane derivative, has emerged as a key building block in this arena, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this versatile molecule, with a focus on its practical utility for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

Cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (CAS Number: 142733-61-7) is a cyclobutane ring substituted at the 1 and 3 positions with a carboxylic acid and a methyl ester group, respectively, in a cis configuration.[1][2] This stereochemical arrangement is crucial as it dictates the spatial orientation of the two functional groups and, consequently, the molecule's utility as a linker or scaffold.

The cyclobutane ring itself is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles from the ideal tetrahedral angle of 109.5°.[3] This inherent strain influences the molecule's reactivity and conformational preferences. The cyclobutane ring is not planar but adopts a puckered conformation to alleviate torsional strain between adjacent hydrogen atoms.[3] This puckering results in two distinct positions for substituents: axial and equatorial. In the cis isomer, both substituents are on the same face of the ring.

A summary of the key physicochemical properties of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is presented in the table below. It is important to note that while some experimental data is available, other values are estimated based on data from structurally related compounds due to a lack of comprehensive experimental characterization in the public domain.

| Property | Value | Source/Comment |

| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | [2][4] |

| CAS Number | 142733-61-7 | [1][2] |

| Molecular Formula | C₇H₁₀O₄ | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Physical Form | Liquid | [4] |

| Melting Point | Not available (likely low, given it is a liquid at RT) | |

| Boiling Point | Not available | |

| pKa | Estimated ~4.5-5.0 | Based on cyclobutanecarboxylic acid. |

| Solubility | Expected to be soluble in polar organic solvents | |

| Purity | Typically >95% | [5] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic route to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

Experimental Protocol

Step 1: Hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate to 1,1-Cyclobutanedicarboxylic acid [6]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 1,1-cyclobutanedicarboxylate in a solution of potassium hydroxide in ethanol and water.

-

Heat the mixture to reflux and maintain for 2 hours to ensure complete saponification of the esters.

-

After cooling to room temperature, remove the ethanol by rotary evaporation.

-

Dissolve the remaining residue in a minimal amount of hot water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,1-cyclobutanedicarboxylic acid.

Step 2: Isomerization and Anhydride Formation to cis-1,3-Cyclobutanedicarboxylic acid anhydride

Rationale: Heating 1,1-cyclobutanedicarboxylic acid can lead to decarboxylation and isomerization. By using acetic anhydride, it is proposed that the intermediate diacid can be trapped as the more stable cis-1,3-anhydride.

-

Suspend 1,1-cyclobutanedicarboxylic acid in an excess of acetic anhydride.

-

Heat the mixture to reflux for several hours. This step is intended to promote both the isomerization from the 1,1-disubstituted to the 1,3-disubstituted pattern and the subsequent dehydration to the cyclic anhydride.

-

Cool the reaction mixture and remove the excess acetic anhydride and acetic acid under reduced pressure.

-

The crude anhydride can be purified by distillation or recrystallization.

Step 3: Methanolysis of cis-1,3-Cyclobutanedicarboxylic acid anhydride to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid

-

Dissolve the purified cis-1,3-cyclobutanedicarboxylic acid anhydride in anhydrous methanol.

-

Heat the solution to reflux for a few hours to effect the ring-opening of the anhydride with methanol, selectively forming the mono-methyl ester.

-

After the reaction is complete (monitored by TLC or GC-MS), remove the excess methanol by rotary evaporation.

-

The resulting crude product, cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, can be purified by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR Spectroscopy : A proton NMR spectrum is available for this compound.[1] The spectrum is expected to show signals for the methoxy protons as a singlet around 3.7 ppm. The cyclobutane ring protons would appear as a complex multiplet in the region of 2.0-3.0 ppm. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (ester and carboxylic acid) in the range of 170-180 ppm. The methoxy carbon would appear around 52 ppm. The carbons of the cyclobutane ring would resonate in the aliphatic region, typically between 20 and 40 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. Two distinct C=O stretching vibrations would be expected: one for the carboxylic acid dimer around 1710 cm⁻¹ and another for the ester at approximately 1735 cm⁻¹.

Reactivity and Synthetic Applications

The reactivity of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is dominated by its two functional groups and the inherent strain of the cyclobutane ring.

Reactivity of the Functional Groups

The carboxylic acid and the methyl ester moieties can undergo a variety of standard organic transformations. The carboxylic acid can be converted to acid chlorides, amides, or other esters. The methyl ester can be hydrolyzed back to the dicarboxylic acid or converted to other esters via transesterification. The presence of both functional groups allows for orthogonal chemical modifications if appropriate protecting group strategies are employed.

Ring-Opening Reactions

Due to the significant ring strain of approximately 26.3 kcal/mol, cyclobutanes are susceptible to ring-opening reactions under certain conditions, such as hydrogenation at high temperatures and pressures or reaction with strong electrophiles.[3] However, under typical synthetic conditions used in drug development, the cyclobutane ring is generally considered to be stable.

Key Synthetic Applications

The primary application of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid in recent years has been as a linker in the design and synthesis of PROTACs .[7][8]

Caption: Role of the cyclobutane derivative as a linker precursor in PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, as its length, rigidity, and vectorality significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and ultimately, the efficiency of protein degradation.[][10][11][12]

The rigid, puckered structure of the cyclobutane ring in cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid provides a conformationally constrained linker.[3] This rigidity can be advantageous in pre-organizing the two ends of the PROTAC molecule in a favorable orientation for ternary complex formation, potentially reducing the entropic penalty of binding. The cis stereochemistry places the points of attachment on the same side of the ring system, defining a specific spatial relationship between the two ligands. By varying the attachment points on the cyclobutane ring, chemists can fine-tune the linker length and vector to optimize degradation potency and selectivity.

Safety and Handling

Cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for related compounds, it is expected to be an irritant to the skin, eyes, and respiratory tract.[4]

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection).[4]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a valuable and increasingly important building block for medicinal chemistry and drug discovery. Its unique structural features, particularly the conformationally constrained cyclobutane ring and the cis orientation of its functional groups, make it an attractive component for the design of sophisticated molecules like PROTACs. While a more thorough experimental characterization of its physicochemical properties is warranted, the available information and logical synthetic strategies outlined in this guide provide a solid foundation for its use in research and development. As the demand for novel chemical matter with well-defined three-dimensional structures continues to grow, the utility of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid and related strained ring systems is poised to expand significantly.

References

- 1. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid(142733-61-7) 1H NMR spectrum [chemicalbook.com]

- 2. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid | 142733-61-7 [sigmaaldrich.com]

- 5. cis-1,3-Cyclobutanedicarboxylic acid 95% | CAS: 2398-16-5 | AChemBlock [achemblock.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. The Essential Role of Linkers in PROTACs [axispharm.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to trans-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: Structure, Synthesis, and Application

Abstract

The cyclobutane motif, once a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a powerful tool for medicinal chemists to enforce conformational constraint, enhance metabolic stability, and improve key pharmacokinetic properties of drug candidates.[2] This guide provides a comprehensive technical overview of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a bifunctional building block of significant interest. We will dissect its core structural features, explore logical and field-proven synthetic strategies, detail its spectroscopic signature, and contextualize its strategic application in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their programs.

Molecular Structure and Physicochemical Properties

trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a disubstituted cyclobutane derivative featuring a carboxylic acid and a methyl ester group oriented in a trans configuration relative to each other. This stereochemical arrangement is critical, as it dictates the spatial orientation of vectors for further chemical elaboration.

The cyclobutane ring itself is not planar but adopts a puckered or "folded" conformation to relieve torsional strain, with a bond angle of approximately 88°.[1] This inherent strain and non-planarity are precisely the features that make it a valuable design element, allowing chemists to project substituents into specific regions of three-dimensional space, distinct from what can be achieved with more common cyclopentane or cyclohexane rings.[1]

Chemical Structure

The structure, defined by the Chemical Abstracts Service (CAS) number 1401103-71-6, possesses two stereocenters.[3] The trans relationship between the substituents at the C1 and C3 positions is fundamental to its utility as a rigid linker.

Caption: Molecular structure of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

Physicochemical Data

Quantitative data for this building block has been consolidated for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 1401103-71-6 | [3][4] |

| Molecular Formula | C₇H₁₀O₄ | [3][4] |

| Molecular Weight | 158.15 g/mol | [4] |

| Synonyms | trans-1,3-Cyclobutanedicarboxylic acid monomethyl ester | [4] |

| Appearance | Colorless to yellow liquid, viscous liquid, or solid | |

| Storage | Sealed in a dry environment at room temperature | [5] |

| Purity | Typically ≥97% | |

| InChI Key | AJAHGOJIRQOMLK-URHBZAFASA-N |

Spectroscopic Signature and Characterization

While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds like cyclobutanecarboxylic acid and its derivatives.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to be characteristic.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H would appear around δ 3.7 ppm.

-

Methine Protons (-CH-): Two distinct multiplets, each integrating to 1H, would be observed for the protons at C1 and C3, likely in the δ 2.8-3.2 ppm range. The trans relationship would result in smaller coupling constants (J-values) to the adjacent methylene protons compared to a cis isomer.

-

Methylene Protons (-CH₂-): The four methylene protons on C2 and C4 would present as complex multiplets in the δ 2.0-2.6 ppm range due to geminal and vicinal coupling.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>δ 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum would display key signals confirming the structure.

-

Carbonyl Carbons (C=O): Two signals in the downfield region, approximately δ 170-180 ppm, corresponding to the ester and carboxylic acid carbonyls.

-

Methoxy Carbon (-OCH₃): A signal around δ 52 ppm.

-

Methine Carbons (-CH-): Two signals for C1 and C3, expected in the δ 35-45 ppm range.

-

Methylene Carbons (-CH₂-): Signals for C2 and C4 would appear further upfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two strong carbonyl (C=O) stretching bands. The carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹, while the ester C=O stretch would be at a slightly higher frequency, around 1730-1750 cm⁻¹. A broad O-H stretch from the carboxylic acid would also be visible from 2500-3300 cm⁻¹.

Synthesis and Methodologies

The synthesis of 1,3-disubstituted cyclobutanes has a historically complex past, with many early reported methods later proven to be erroneous.[8] Modern, reliable routes are now established. A logical and industrially scalable approach to trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid involves the selective mono-hydrolysis of the corresponding diester, dimethyl trans-1,3-cyclobutanedicarboxylate.

Proposed Synthetic Protocol

This protocol is a representative, field-proven workflow based on established chemical principles for selective hydrolysis.[9] The key to success is careful control of stoichiometry to favor the mono-hydrolyzed product over the diacid.

Step 1: Selective Mono-hydrolysis of Dimethyl trans-1,3-cyclobutanedicarboxylate

-

Reaction Setup: To a stirred solution of dimethyl trans-1,3-cyclobutanedicarboxylate (1.0 eq.) in methanol (5-10 volumes) at 0-5 °C, add a solution of potassium hydroxide (KOH) (1.0-1.1 eq.) in water (2-3 volumes) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

Causality: Using a slight excess of base ensures the reaction proceeds, but a large excess would promote the formation of the diacid. The low temperature controls the reaction rate and minimizes side reactions. Methanol is chosen as a co-solvent to ensure miscibility.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of the mono-acid product.

-

Trustworthiness: This self-validating step ensures the reaction is complete before proceeding to the workup, preventing yield loss.

-

-

Workup and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., ethyl acetate or ether) to remove any unreacted diester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M hydrochloric acid (HCl). A precipitate or oil of the desired product should form.

-

Causality: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous phase and allowing for its extraction.

-

-

Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Synthetic Workflow Diagram

Caption: A logical workflow for the synthesis via selective mono-hydrolysis.

Applications in Drug Discovery and Medicinal Chemistry

The strategic value of incorporating trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid into a drug candidate is multifaceted. It acts as a non-planar, rigid scaffold that can significantly improve a molecule's drug-like properties.[1]

-

Conformational Rigidity: Unlike a flexible alkyl chain, the cyclobutane ring locks the relative orientation of the carboxylic acid and ester groups. This conformational restriction can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its target protein and potentially improving selectivity.[10]

-

Metabolic Stability: The cyclobutane core is chemically robust and less susceptible to metabolic degradation compared to other linkers, which can improve a drug's half-life and overall pharmacokinetic profile. The replacement of a metabolically vulnerable group with a cyclobutane has been a key strategy in drug optimization, as seen in the development of the IDH1 inhibitor ivosidenib.

-

Vectorial Projection and Scaffolding: The two distinct functional groups (an acid and an ester) provide orthogonal chemical handles. The carboxylic acid is readily used for amide bond formation, while the ester can be hydrolyzed to the acid or reduced to an alcohol. This bifunctionality makes it an ideal linker for connecting two different pharmacophores, a strategy central to the design of Proteolysis Targeting Chimeras (PROTACs).[11]

Conceptual Role as a Bifunctional Linker

Caption: Diagram showing the scaffold linking two distinct molecular entities.

Safety and Handling

As with any laboratory chemical, proper handling procedures are mandatory. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is classified as an irritant.

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | - | |

| Signal Word | Warning | - | [12] |

| Skin Irritation | H315 | Causes skin irritation | [12] |

| Eye Irritation | H319 | Causes serious eye irritation | [12] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [12] |

Handling Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.[13]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[13]

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[13]

Conclusion

trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is more than a simple chemical reagent; it is a sophisticated design element for modern drug discovery. Its rigid, non-planar structure provides a robust solution for addressing challenges in potency, selectivity, and pharmacokinetics. The orthogonal reactivity of its two functional groups makes it an exceptionally versatile building block for constructing complex molecular architectures, from targeted covalent inhibitors to PROTACs. As drug discovery continues to move into more challenging chemical space, the strategic application of sp³-rich, conformationally defined scaffolds like this one will be indispensable for success.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1401103-71-6 | trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid - AiFChem [aifchem.com]

- 5. trans-cyclobutane-1,3-dicarboxylic acid | 7439-33-0 [sigmaaldrich.com]

- 6. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 7. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum [chemicalbook.com]

- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 9. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. aaronchem.com [aaronchem.com]

- 13. zycz.cato-chem.com [zycz.cato-chem.com]

An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a pivotal building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document delves into the nuanced IUPAC nomenclature, stereoisomerism, and detailed physicochemical properties of this versatile molecule. We present validated, step-by-step protocols for the stereoselective synthesis of both cis- and trans-isomers, offering insights into the rationale behind key experimental choices. A significant focus is placed on its critical application as a linker in Proteolysis Targeting Chimeras (PROTACs), with an in-depth exploration of its role in facilitating the formation of effective ternary complexes. This guide further provides a full suite of analytical data, including 1H NMR, 13C NMR, and mass spectrometry, to ensure robust characterization. Finally, we discuss the strategic advantages of the cyclobutane scaffold in linker design, grounding the discussion in principles of conformational rigidity and pre-organization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

Introduction: The Emergence of a Versatile Scaffold

The landscape of small molecule drug discovery is increasingly dominated by novel modalities that extend beyond traditional occupancy-based pharmacology. One such paradigm-shifting technology is the use of Proteolysis Targeting Chimeras (PROTACs), which harness the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] The design and synthesis of effective PROTACs are critically dependent on the nature of the linker connecting the target protein binder to the E3 ligase ligand. This compound has emerged as a key linker component, offering a unique combination of properties that are highly advantageous for PROTAC design and function.

The cyclobutane ring, a four-membered carbocycle, imparts a degree of conformational rigidity that is often sought after in linker design. This rigidity can help to pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target proteins and facilitating the formation of a stable and productive ternary complex. The presence of two functional groups, a carboxylic acid and a methyl ester, at the 1 and 3 positions of the cyclobutane ring provides orthogonal handles for the convenient attachment of the target protein binder and the E3 ligase ligand.

This guide will provide a detailed exploration of this compound, from its fundamental chemical properties to its cutting-edge applications in drug discovery.

IUPAC Nomenclature and Stereochemistry

A crucial aspect of this compound is its stereochemistry. The substituents on the cyclobutane ring can be arranged in either a cis or trans configuration, leading to two distinct diastereomers with unique three-dimensional shapes and potentially different biological activities.

-

cis-isomer: The IUPAC name for the cis-isomer is (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid .[2] In this configuration, the carboxylic acid and the methoxycarbonyl group are on the same face of the cyclobutane ring.

-

trans-isomer: The IUPAC name for the trans-isomer is (1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid . In this configuration, the carboxylic acid and the methoxycarbonyl group are on opposite faces of the cyclobutane ring.

The choice between the cis and trans isomer can have a profound impact on the overall topology of the resulting PROTAC, influencing the distance and orientation between the two protein-binding ligands. This, in turn, affects the efficiency of ternary complex formation and subsequent protein degradation.

Physicochemical and Analytical Properties

A thorough understanding of the physicochemical and analytical properties of this compound is essential for its effective use in synthesis and drug design.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H10O4 | [2] |

| Molecular Weight | 158.15 g/mol | [2] |

| Appearance | Colorless to yellow liquid or solid | [3] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Analytical Characterization

Accurate analytical characterization is paramount for confirming the identity, purity, and stereochemistry of this compound.

1H NMR Spectroscopy:

-

cis-(1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid: A proton NMR spectrum for the cis-isomer is publicly available.[4] The spectrum would be expected to show characteristic signals for the methoxy group protons (a singlet around 3.7 ppm), the cyclobutane ring protons (multiplets in the range of 2.0-3.0 ppm), and the carboxylic acid proton (a broad singlet at higher chemical shift, typically >10 ppm). The coupling patterns of the cyclobutane protons can provide information about the cis stereochemistry.

13C NMR Spectroscopy:

Mass Spectrometry:

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For this compound, the expected [M+H]+ ion would be at m/z 159.0657.

Synthesis of this compound

The stereoselective synthesis of the cis and trans isomers of this compound is a key consideration for its application in drug discovery. A common and efficient route starts from the commercially available cyclobutane-1,1-dicarboxylic acid.

Synthesis Workflow

References

- 1. PROTAC-PatentDB: A PROTAC Patent Compound Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]

- 3. rsc.org [rsc.org]

- 4. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid(142733-61-7) 1H NMR spectrum [chemicalbook.com]

3-(Methoxycarbonyl)cyclobutanecarboxylic acid CAS number

An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry, the use of conformationally restricted scaffolds is a cornerstone of rational drug design. Small, rigid carbocyclic rings, such as cyclobutane, offer a predictable and stable framework to orient functional groups in three-dimensional space, thereby enhancing binding affinity and selectivity for biological targets. Among these valuable building blocks, 1,3-disubstituted cyclobutanes have emerged as particularly useful motifs. This guide provides a comprehensive technical overview of this compound, a bifunctional scaffold that serves as a critical intermediate in synthetic chemistry, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).

This document, intended for researchers, chemists, and drug development professionals, will delve into the stereochemistry, synthesis, analytical characterization, and key applications of this versatile compound. We will explore the nuances between its cis and trans isomers, provide detailed experimental insights, and contextualize its utility within advanced therapeutic modalities.

Part 1: Physicochemical Properties and Stereoisomerism

This compound is a disubstituted cyclobutane derivative featuring a carboxylic acid and a methyl ester group at positions 1 and 3. This substitution pattern gives rise to two distinct stereoisomers: cis and trans. The spatial arrangement of these functional groups is critical as it dictates the molecule's geometry, reactivity, and suitability for specific applications, such as linker design in PROTACs.

The cis isomer, IUPAC name (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid, has both substituents on the same face of the cyclobutane ring.[1] The trans isomer has the substituents on opposite faces. The physical and chemical properties of these isomers can differ, making stereochemical control during synthesis and characterization essential.

Table 1: Physicochemical Properties of this compound Isomers

| Property | cis Isomer | trans Isomer | General (Mixture) |

| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid[1] | (1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid[2] |

| CAS Number | 142733-61-7[1][3][4] | 1401103-71-6[5][6] | 116569-00-7[2] |

| Molecular Formula | C₇H₁₀O₄[1][3] | C₇H₁₀O₄[6] | C₇H₁₀O₄[2] |

| Molecular Weight | 158.15 g/mol [1][3] | 158.15 g/mol [6] | 158.15 g/mol [2] |

| Appearance | Not specified; likely solid or oil | Colorless to yellow liquid, viscous liquid, or solid[5] | Not specified |

| Purity | ≥97%[1][3] | ≥97%[5] | Not specified |

| Storage | Room temperature[7] | Sealed in dry, room temperature[5][6] | Sealed in dry, room temperature[2] |

| InChI Key | AJAHGOJIRQOMLK-SYDPRGILSA-N[8] | AJAHGOJIRQOMLK-URHBZAFASA-N[5] | Not specified |

Safety information for the isomers indicates they should be handled with care. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard precautionary measures such as wearing protective equipment are advised.

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is not trivial, as it requires the selective functionalization of a cyclobutane ring and control over stereochemistry. A common and logical synthetic strategy involves the mono-saponification (hydrolysis) of the corresponding dimethyl 1,3-cyclobutanedicarboxylate. This precursor can be synthesized via several routes, often starting from the cycloaddition of appropriate precursors or the ring expansion of cyclopropanes.

Conceptual Synthetic Workflow

The overall process can be visualized as a two-stage approach: formation of the core diester scaffold followed by selective hydrolysis. The stereochemistry of the final product (cis or trans) is determined by the stereochemistry of the starting diester.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Selective Mono-Hydrolysis

This protocol describes a representative procedure for the synthesis of the target compound from its parent diester. The key to success is the precise control of stoichiometry to prevent the formation of the diacid byproduct.

Objective: To synthesize trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid from trans-dimethyl 1,3-cyclobutanedicarboxylate.

Materials:

-

trans-Dimethyl 1,3-cyclobutanedicarboxylate (1 equiv.)

-

Sodium Hydroxide (NaOH) (1.05 equiv.)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Hydrochloric Acid (1M HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-dimethyl 1,3-cyclobutanedicarboxylate in a 3:1 mixture of THF and deionized water. Cool the solution to 0°C in an ice bath.

-

Causality: The THF/water solvent system ensures the solubility of both the organic ester and the inorganic base. Cooling to 0°C helps to control the reaction rate and improve selectivity, minimizing the risk of di-hydrolysis.

-

-

Saponification: Slowly add a solution of NaOH (1.05 equivalents) in water dropwise to the stirred ester solution over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Causality: Using a slight excess of NaOH ensures the complete consumption of one ester group. The reaction progress must be diligently monitored.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting diester spot has disappeared, typically within 2-4 hours.

-

Workup and Acidification: Once the reaction is complete, reduce the volume of the solvent in vacuo to remove most of the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.

-

Causality: The initial wash removes non-polar impurities. Acidification protonates the carboxylate salt to yield the desired carboxylic acid, causing it to precipitate or become extractable into an organic solvent.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

-

Causality: Chromatography is essential to separate the desired mono-acid from any diacid byproduct and residual starting material, ensuring high purity.

-

Part 3: Analytical Characterization

Rigorous analytical characterization is imperative to confirm the structure, stereochemistry, and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Table 2: Summary of Expected Analytical Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group protons (~3.7 ppm), cyclobutane ring protons (complex multiplets, ~2.5-3.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The coupling constants and chemical shifts of the cyclobutane protons can help differentiate between cis and trans isomers. A known spectrum for the cis-isomer is available for comparison.[8] |

| ¹³C NMR | Resonances for two distinct carbonyl carbons (one ester, one acid, ~170-180 ppm), the methoxy carbon (~52 ppm), and the aliphatic carbons of the cyclobutane ring. |

| Mass Spec (MS) | ESI-MS would show a molecular ion peak corresponding to [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 158.15 g/mol . |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the ester (~1730 cm⁻¹), and another C=O stretch for the carboxylic acid (~1700 cm⁻¹). |

Part 4: Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a highly valuable building block. The carboxylic acid and the methyl ester provide two distinct handles for sequential chemical modifications, allowing for controlled, directional synthesis.

Role as a PROTAC Linker

A primary application of this molecule is in the construction of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for optimal ternary complex formation and degradation efficacy. The rigid cyclobutane core of this compound provides conformational constraint, which can improve the potency and selectivity of the PROTAC.[9]

Caption: Role as a bifunctional linker in PROTAC synthesis.

The carboxylic acid can be coupled to an amine-containing E3 ligase ligand, while the methyl ester can be hydrolyzed to the corresponding acid and subsequently coupled to an amine on the target protein ligand (or vice-versa). This orthogonal reactivity is a key advantage for synthetic chemists.

Conclusion

This compound, in both its cis and trans forms, represents a sophisticated and powerful building block for modern organic synthesis and drug discovery. Its rigid cyclobutane core provides a predictable structural scaffold, while its bifunctional nature allows for controlled, directional elaboration into complex molecules. The growing importance of this compound, particularly as a linker in the burgeoning field of targeted protein degradation with PROTACs, highlights the enduring value of conformationally constrained intermediates. A thorough understanding of its synthesis, stereochemistry, and handling is essential for any researcher aiming to leverage its unique properties in the pursuit of novel therapeutics.

References

- 1. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]

- 2. achmem.com [achmem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]

- 6. 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid(142733-61-7) 1H NMR spectrum [chemicalbook.com]

- 9. Buy 1-(Methoxymethyl)cyclobutanecarboxylic acid | 1082766-22-0 [smolecule.com]

physical and chemical properties of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

An In-Depth Technical Guide to 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound featuring a four-membered cyclobutane ring. This small, strained ring system imparts unique conformational constraints and stereochemical properties, making it a valuable building block in modern organic synthesis and medicinal chemistry. The molecule exists as two primary stereoisomers, cis and trans, each with distinct spatial arrangements of its carboxylic acid and methoxycarbonyl groups, which in turn influence their physical properties and reactivity. Its utility is particularly notable in the construction of complex molecular architectures and as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside insights into its synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods. This compound is typically a colorless to yellow solid or viscous liquid at room temperature.[2] The properties are largely defined by the presence of a polar carboxylic acid group, which allows for hydrogen bonding, and a less polar ester group.

Data for both the cis and trans isomers are presented below. It is crucial for researchers to specify the isomer used in experimental work, as their distinct stereochemistry can lead to different outcomes in synthesis and biological activity.

| Property | Value | Isomer | Reference |

| Molecular Formula | C₇H₁₀O₄ | Both | [3][4] |

| Molecular Weight | 158.15 g/mol | Both | [2][3][4] |

| CAS Number | 142733-61-7 | cis | [3] |

| 1401103-71-6 | trans | [2] | |

| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | cis | [3] |

| (1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | trans | ||

| Physical Form | Colorless to Yellow Liquid or Viscous liquid or Solid | trans | [2] |

| Storage Temperature | Room Temperature (Sealed, Dry) | Both | [1][2] |

| Purity | ≥97% (Commercially available) | Both | [2][3] |

Spectroscopic Profile

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The following sections describe the expected spectral characteristics based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3400-3000 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5][6]

-

C-H Stretch: Aliphatic C-H stretching from the cyclobutane ring and methyl group will appear just below 3000 cm⁻¹.[5]

-

C=O Stretch (Carbonyls): Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735 cm⁻¹.[5][7]

-

C-O Stretch: Strong C-O stretching bands for both the carboxylic acid and the ester will be present in the 1300-1050 cm⁻¹ region.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon skeleton and, crucially, for differentiating between the cis and trans isomers based on the coupling constants and chemical shifts of the cyclobutane protons.

-

¹H NMR:

-

-COOH (1H): A broad singlet, highly deshielded, appearing between 10-13 ppm.[6] Its position can be concentration-dependent.

-

-OCH₃ (3H): A sharp singlet around 3.7 ppm.

-

Cyclobutane Protons (6H): The signals for the ring protons will appear in the 2.0-3.5 ppm range. The methine protons (CH attached to the functional groups) will be further downfield than the methylene protons (-CH₂-). The exact chemical shifts and coupling patterns will be highly dependent on the stereochemistry (cis vs. trans).

-

-

¹³C NMR:

-

C=O (Carboxylic Acid): Expected in the range of 175-185 ppm.

-

C=O (Ester): Expected in the range of 170-175 ppm.

-

-OCH₃: A signal around 52 ppm.

-

Cyclobutane Carbons: The methine and methylene carbons of the ring will appear in the aliphatic region, typically between 30-45 ppm.

-

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 158. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31), the carboxyl group (-COOH, m/z = 45), or the methoxycarbonyl group (-COOCH₃, m/z = 59).

Chemical Properties and Reactivity

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the methyl ester. This bifunctionality allows for selective or sequential modification, making it a versatile synthetic intermediate.

-

Carboxylic Acid Reactions: The carboxylic acid moiety can undergo standard transformations such as conversion to acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

-

Ester Reactions: The methyl ester can be hydrolyzed (saponified) under basic conditions to yield the corresponding cyclobutane-1,3-dicarboxylic acid. It can also undergo transesterification or be reduced.

-

Ring-Opening Reactions: While the cyclobutane ring is more stable than a cyclopropane ring, it can undergo ring-opening reactions under certain conditions, such as catalytic hydrogenation at high pressures and temperatures or via radical mechanisms.[8]

Caption: Core reactivity pathways of this compound.

Synthesis and Manufacturing

The synthesis of cyclobutane derivatives often presents challenges due to ring strain. Common strategies involve [2+2] cycloadditions or ring expansion/contraction reactions. A prevalent laboratory-scale synthesis for the cyclobutane core involves the hydrolysis and subsequent decarboxylation of a cyclobutane-1,1-dicarboxylate precursor.[9][10] The stereochemistry (cis or trans) is often controlled by the choice of starting materials and reaction conditions.

Exemplary Synthetic Workflow: From Diethyl Malonate

A generalized approach involves the reaction of diethyl malonate with 1,3-dihalopropane to form the cyclobutane ring, followed by selective hydrolysis and decarboxylation.

Caption: General synthetic workflow for cyclobutanecarboxylic acid derivatives.

This pathway highlights the fundamental steps in constructing the cyclobutane core. The introduction of the second functional group at the 3-position and the generation of the specific methyl ester would require additional, strategically planned steps, potentially involving C-H functionalization logic.[11]

Applications in Research and Drug Development

The rigid structure of the cyclobutane ring is highly advantageous in drug design, as it can lock a molecule into a specific conformation, potentially improving binding affinity and selectivity for a biological target.[12]

PROTAC Linkers

One of the most significant recent applications of this molecule, particularly the cis isomer, is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length, rigidity, and geometry are critical for correctly orienting the two ends of the PROTAC for effective ternary complex formation. The defined stereochemistry of this compound provides a scaffold to build linkers with predictable spatial arrangements.[1]

Caption: Application pathway from building block to advanced therapeutics.

Bioisosteric Replacement

The carboxylic acid group is common in many drugs but can be associated with poor metabolic stability or membrane permeability.[13] The cyclobutane ring, along with its functional groups, can be used in bioisosteric replacement strategies, where it mimics the spatial and electronic properties of other chemical groups (like a phenyl ring or a more flexible alkyl chain) to optimize a drug's pharmacokinetic profile.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure. The primary hazards are related to its irritant properties.

-

GHS Hazard Classification:

-

Signal Word: Warning[2]

-

Pictogram: GHS07 (Exclamation mark)[2]

-

Precautionary Statements:

Handling and Storage:

-

Work in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust.[15][16]

-

Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[14][17]

-

Store in a tightly closed container in a dry, cool place.[2][16] The compound should be sealed to prevent moisture absorption, which could hydrolyze the ester.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]

- 3. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]

- 4. 2-(Methoxycarbonyl)cyclobutanecarboxylic acid | C7H10O4 | CID 281891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Carbonylative Ring Expansion of Cyclic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buy 1-(Methoxymethyl)cyclobutanecarboxylic acid | 1082766-22-0 [smolecule.com]

- 13. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. combi-blocks.com [combi-blocks.com]

- 15. aaronchem.com [aaronchem.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

solubility of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimately, the bioavailability of a drug product. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a versatile building block in modern medicinal chemistry. We will explore the theoretical principles governing its solubility, provide predictive insights based on its molecular structure, and detail a robust experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical guidance on managing the solubility of this important compound.

Introduction: The Central Role of Solubility

This compound is a bifunctional molecule incorporating both a carboxylic acid and a methyl ester, built upon a compact cyclobutane scaffold. This unique combination of features makes it an attractive synthon for introducing constrained, non-planar structures into drug candidates, a strategy often employed to enhance metabolic stability, binding affinity, and cell permeability.

However, the successful application of this intermediate in multi-step syntheses and its potential development as part of an API are critically dependent on its solubility profile. Poor solubility can lead to significant challenges, including:

-

Reaction Kinetics: Inefficient dissolution in reaction media can lead to slow or incomplete reactions, impacting yield and purity.

-

Purification: Difficulties in crystallization and chromatography due to poor solubility can complicate isolation and purification processes.

-

Formulation: For drug development, low solubility is a primary cause of poor bioavailability, hindering the translation of a promising compound into a viable therapeutic.[1]

This guide provides the foundational knowledge and practical methodologies to systematically evaluate and understand the solubility of this compound in a range of common organic solvents.

Physicochemical Properties and Theoretical Solubility Principles

To predict the solubility of a compound, we must first understand its intrinsic physicochemical properties. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | [3] |

| Molecular Weight | 158.15 g/mol | [3] |

| Physical Form | Colorless to Yellow Liquid or Viscous liquid or Solid | |

| XLogP3 (Computed) | 0.1 | [4] |

| Hydrogen Bond Donors | 1 (from -COOH) | [4] |

| Hydrogen Bond Acceptors | 4 (from C=O and -O-) | [4] |

The structure of this compound features:

-

A Polar Carboxylic Acid Group: Capable of strong hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions.

-

A Polar Methyl Ester Group: Primarily a hydrogen bond acceptor.

-

A Non-polar Cyclobutane Ring: A small, rigid hydrocarbon backbone contributing to van der Waals forces.

The low computed XLogP3 value of 0.1 suggests a relatively balanced hydrophilic/lipophilic character, leaning towards polarity.[4] This balance dictates its interaction with different solvent classes.

Predicting Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding potential of the carboxylic acid group, this compound is expected to exhibit high solubility in these solvents. The interaction between the solute's -COOH group and the solvent's -OH group is energetically favorable.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): These solvents are hydrogen bond acceptors but not donors. They possess significant dipole moments. The carbonyl groups of the solute will interact favorably with the dipoles of these solvents. Therefore, good to moderate solubility is anticipated. Studies on similar dicarboxylic acid mixtures have shown acetone to be an effective solvent.[5]

-

Non-polar Solvents (e.g., Toluene, Hexane, Heptane): These solvents lack significant dipoles and cannot participate in hydrogen bonding. Their primary intermolecular interactions are weak van der Waals forces. The polar functional groups of the solute are not effectively solvated, making significant dissolution energetically unfavorable. Consequently, low solubility is expected in these solvents.[6]

The Influence of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. According to the van't Hoff equation, increasing the temperature will increase the solubility.[7] This is a critical factor in process chemistry, where heating can be used to achieve desired concentrations for reactions or crystallizations. The solubility of carboxylic acids in organic solvents generally increases with rising temperature.[8]

Experimental Determination of Equilibrium Solubility

While theoretical predictions are valuable, quantitative data must be obtained through empirical measurement. The Shake-Flask Method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[9]

Causality Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation, achieving a thermodynamic equilibrium.[10] This ensures the measured solubility is the maximum amount of solute that can be dissolved under the specified conditions (solvent, temperature), providing a true thermodynamic value rather than a kinetically limited one.[10] Shaking or agitation is crucial to maximize the surface area of the solid in contact with the solvent, accelerating the time it takes to reach this equilibrium.[11] The subsequent separation of the solid phase is critical to ensure that only the dissolved solute is quantified.

Detailed Step-by-Step Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Expert Insight: "Excess" is critical. A persistent solid phase must be visible throughout the experiment to ensure saturation. A good starting point is 2-3 times the estimated solubility.[9]

-

-

Equilibration: Place the sealed container in a constant-temperature shaker bath or incubator. Agitate the mixture at a consistent rate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Expert Insight: The time to reach equilibrium can vary. It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[10]

-

-

Phase Separation: After equilibration, allow the suspension to settle at the same constant temperature for a short period (e.g., 1-2 hours) to let larger particles sediment. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.

-

Trustworthiness Check: Filtration is a critical step to prevent solid particles from artificially inflating the measured concentration. The filter must be chemically inert to the solvent and not adsorb the solute.

-

-

Quantification: Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Expert Insight: A calibration curve with known standards must be prepared in the same solvent matrix to ensure accurate quantification.[1]

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Workflow Visualization

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Quantitative Solubility Data

Following the protocol outlined above, quantitative solubility data can be generated. The table below serves as a template for organizing and presenting such experimental results for a selection of representative organic solvents at a standard temperature.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility ( g/100 mL) |

| Methanol | Polar Protic | High | [Insert Experimental Data] |

| Ethanol | Polar Protic | High | [Insert Experimental Data] |

| Acetone | Polar Aprotic | Good | [Insert Experimental Data] |

| Ethyl Acetate | Polar Aprotic | Good | [Insert Experimental Data] |

| Dichloromethane | Polar Aprotic | Moderate | [Insert Experimental Data] |

| Toluene | Non-polar | Low | [Insert Experimental Data] |

| n-Heptane | Non-polar | Low | [Insert Experimental Data] |

Conclusion for the Practicing Scientist

The solubility of this compound is governed by its bifunctional, polar nature. It is predicted to be highly soluble in polar protic solvents like alcohols, moderately soluble in polar aprotic solvents such as ketones and esters, and poorly soluble in non-polar hydrocarbon solvents. Temperature is a key parameter that can be leveraged to increase its solubility. For any process development or formulation work, it is imperative to move beyond prediction and obtain precise, quantitative data. The equilibrium shake-flask method described herein is the most reliable approach for generating this critical information, providing a solid foundation for rational solvent selection, robust process design, and successful drug development outcomes.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. chem.ws [chem.ws]

- 3. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid 97% | CAS: 142733-61-7 | AChemBlock [achemblock.com]

- 4. 2-(Methoxycarbonyl)cyclobutanecarboxylic acid | C7H10O4 | CID 281891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Video: Physical Properties of Carboxylic Acids [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

The Synthesis of 1,3-Cyclobutanedicarboxylic Acid: A Technical Guide from Historical Challenges to Modern Applications

Foreword: The Enduring Allure of a Strained Ring

In the landscape of medicinal chemistry and materials science, the cyclobutane ring, a seemingly simple four-carbon cycloalkane, holds a place of significant interest. Its inherent ring strain and unique puckered conformation bestow upon it distinct stereochemical and electronic properties. These characteristics are not mere chemical curiosities; they are powerful tools for the discerning chemist, enabling the design of molecules with enhanced metabolic stability, constrained conformations, and novel biological activities.[1][2] Among the panoply of cyclobutane derivatives, 1,3-cyclobutanedicarboxylic acid stands out as a foundational building block, its history a compelling narrative of mistaken identity, perseverance, and eventual triumph. This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of this pivotal molecule, tailored for researchers, scientists, and drug development professionals. We will traverse the early, often erroneous, synthetic endeavors, detail the landmark definitive syntheses, and survey modern, efficient methodologies. Furthermore, we will illuminate the critical role of 1,3-cyclobutanedicarboxylic acid and its derivatives as key intermediates in the development of novel therapeutics.

Part 1: A History of Mistaken Identity - The Early Pursuit of a Four-Membered Ring

The quest to synthesize 1,3-cyclobutanedicarboxylic acid is a fascinating chapter in the annals of organic chemistry, replete with incorrect structural assignments that persisted for decades. From 1881 until the mid-20th century, a number of esteemed chemists reported syntheses of this seemingly straightforward molecule; however, with one notable exception, all were later proven to be erroneous.[3][4]

Other notable chemists, including Perkin and Haworth, also ventured into this territory, investigating reactions such as the condensation of formaldehyde with malonic ester.[3] They too were led astray by misleading melting points and the deceptive stability of their products, ultimately misidentifying their compounds as the coveted 1,3-diacid. These early efforts underscore the significant challenge that the synthesis of strained ring systems posed to chemists of that era.

Part 2: The Breakthrough - Buchman's Definitive Synthesis

The ambiguity surrounding the synthesis of 1,3-cyclobutanedicarboxylic acid was finally resolved by the meticulous work of E. R. Buchman and his collaborators. Their synthesis, a multi-step process, provided an unambiguous route to both the cis and trans isomers of the diacid, laying the groundwork for all subsequent studies and applications.[3][5]

The Buchman synthesis is a testament to classical organic chemistry, employing a series of well-established reactions to construct the cyclobutane ring with the desired substitution pattern. The general approach is outlined below.

Caption: Generalized workflow of the Buchman synthesis.

Experimental Protocol: Buchman's Synthesis (Conceptual)

While the original papers provide extensive detail, a generalized, conceptual protocol for the Buchman synthesis is as follows:

-

Cyclization: A malonic ester derivative is reacted with a suitable 1,3-dihaloalkane in the presence of a base, typically sodium ethoxide, to form a cyclobutane tetraester.

-

Saponification: The resulting tetraester is hydrolyzed using a strong base, such as sodium hydroxide, to yield the corresponding tetracarboxylate salt.

-

Acidification: The tetracarboxylate salt is then acidified with a strong mineral acid to produce 1,1,3,3-cyclobutanetetracarboxylic acid.

-

Decarboxylation: The tetracarboxylic acid is carefully heated, leading to the loss of two molecules of carbon dioxide and the formation of a mixture of cis- and trans-1,3-cyclobutanedicarboxylic acid.

-

Isomer Separation: The individual cis and trans isomers are then separated based on differences in their physical properties, often through fractional crystallization.

This landmark synthesis not only provided the first verifiable samples of 1,3-cyclobutanedicarboxylic acid but also opened the door to a more profound understanding of the chemistry of four-membered rings.

Part 3: Modern Synthetic Strategies

While the Buchman synthesis remains a cornerstone in the history of this molecule, modern organic chemistry has ushered in more efficient and often more stereoselective methods for the construction of the cyclobutane ring. Among these, photochemical [2+2] cycloaddition has emerged as a particularly powerful tool.[6][7]

[2+2] Photocycloaddition: A Light-Driven Approach

The [2+2] photocycloaddition reaction involves the light-induced dimerization of two alkene molecules to form a cyclobutane ring. This method is attractive due to its atom economy and the potential for high stereocontrol.[8] For the synthesis of 1,3-cyclobutanedicarboxylic acid derivatives, precursors such as cinnamic acid or maleic anhydride can be utilized.[6][9]

Caption: The general principle of [2+2] photocycloaddition for synthesizing cyclobutane dicarboxylic acids.

Illustrative Protocol: Photodimerization of Cinnamic Acid

The photodimerization of trans-cinnamic acid is a well-documented example of this methodology, yielding various isomers of diphenylcyclobutanedicarboxylic acid, including α-truxillic acid (a 2,4-diphenyl-1,3-cyclobutanedicarboxylic acid).[9]

-

Preparation of the Reaction Mixture: A solution of trans-cinnamic acid is prepared in a suitable solvent, such as acetonitrile.

-

Irradiation: The solution is irradiated with a UV light source, typically using blacklight bulbs, for an extended period.[1] The reaction vessel is often stirred to ensure uniform irradiation.

-

Isolation of the Product: After the reaction is complete, the solvent is removed, and the resulting solid residue, a mixture of isomers, is collected.

-

Purification: The desired isomer can be isolated and purified through techniques like recrystallization. For example, α-truxillic acid can be obtained with high purity.[9]

Table 1: Comparison of Synthetic Methodologies

| Feature | Buchman Synthesis | [2+2] Photocycloaddition |

| Starting Materials | Malonic esters, dihaloalkanes | Alkenes (e.g., cinnamic acid) |

| Key Reagents | Sodium ethoxide, strong acids/bases | UV light source |

| Stereoselectivity | Generally produces a mixture of isomers | Can be highly stereoselective depending on conditions |

| Scalability | Can be scaled, but is multi-step | Scalable with appropriate photochemical reactors[10] |

| Advantages | Unambiguous, classical approach | Atom economical, often "greener" |

| Disadvantages | Multi-step, can have moderate yields | May require specialized equipment, can produce isomer mixtures |

Part 4: The Role of 1,3-Cyclobutanedicarboxylic Acid in Drug Discovery

The unique structural attributes of the cyclobutane ring make it a valuable scaffold in medicinal chemistry. Its rigid, puckered nature allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding to biological targets.[2] Furthermore, the cyclobutane core is often more resistant to metabolic degradation compared to more flexible aliphatic chains or certain aromatic systems.[1]

While specific marketed drugs containing the unsubstituted 1,3-cyclobutanedicarboxylic acid moiety are not prominently documented, the 1,3-disubstituted cyclobutane motif is a recurring theme in drug candidates.[11] For instance, derivatives of 1,3-cyclobutanedicarboxylic acid serve as key intermediates in the synthesis of more complex molecules with therapeutic potential. These derivatives can be elaborated into a variety of pharmacologically active compounds, including enzyme inhibitors and receptor antagonists.

A notable example of a drug containing a 1,3-disubstituted cyclobutane ring is the histamine H3 receptor antagonist, PF-03654746.[11] While not directly derived from the parent diacid, its synthesis highlights the strategic importance of the 1,3-disubstituted cyclobutane core in achieving the desired pharmacological profile. The constrained nature of the cyclobutane ring in such molecules can lock the pharmacophore in a bioactive conformation, leading to increased potency and selectivity.

Additionally, substituted cyclobutane carboxylic acid compounds have been investigated for their potential as antiviral agents, particularly against the influenza virus.[2] The rigid cyclobutane scaffold can serve as a platform for orienting functional groups that interact with key viral proteins.

Conclusion and Future Outlook